molecular formula C20H18O8 B1215273 (2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one CAS No. 76985-93-8

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

Cat. No. B1215273
CAS RN: 76985-93-8
M. Wt: 386.4 g/mol
InChI Key: XGADTAYOFHOFIW-NVXWUHKLSA-N
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Description

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one is a natural product found in Simaba orinocensis, Amaroria soulameoides, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Applications

Field

Pharmacology and Medicine

Application Summary

Cleomiscosin B has been found to exhibit potential anti-inflammatory activities . It has been screened for anti-inflammatory effects in several in vitro, in vivo, and in silico studies .

Methods of Application

The methods of application typically involve in vitro and in vivo experiments, where the compound is introduced to the system under study, and its effects on inflammation markers are observed .

Results or Outcomes

The results have shown that Cleomiscosin B can effectively reduce inflammation, making it a potential candidate for the development of new anti-inflammatory drugs .

Antagonist to Thymic Stromal Lymphopoietin

Field

Biochemistry and Molecular Biology

Application Summary

Cleomiscosin B has been identified as a potential antagonist to Thymic Stromal Lymphopoietin (TSLP), a protein involved in several inflammatory allergic disorders .

Methods of Application

This application involves computational docking studies, where Cleomiscosin B is virtually docked into the binding site of TSLP .

Results or Outcomes

Cleomiscosin B has shown good binding affinity and interactions with the important triplet of arginine residues (ARG149, ARG150, and ARG153) of the TSLP . This suggests that Cleomiscosin B could potentially be used in the treatment of allergic diseases .

Hepatoprotective Effects

Application Summary

Cleomiscosin B, along with other coumarinolignoids, has shown significant protective effects against chemically induced hepatotoxicity in small animals .

Methods of Application

The methods of application typically involve in vivo experiments, where the compound is administered to animals, and its effects on liver function are observed .

Results or Outcomes

The results have shown that Cleomiscosin B can effectively protect the liver from damage, suggesting its potential use in the development of hepatoprotective drugs .

Anti-Tumor Applications

Field

Oncology and Pharmacology

Application Summary

Cleomiscosin B has been found to exhibit potential anti-tumor activities . It has been screened for anti-tumor effects in several in vitro and in vivo studies .

Methods of Application

The methods of application typically involve in vitro and in vivo experiments, where the compound is introduced to the system under study, and its effects on tumor growth and proliferation are observed .

Results or Outcomes

The results have shown that Cleomiscosin B can effectively inhibit tumor growth, making it a potential candidate for the development of new anti-cancer drugs .

Anti-Oxidant Applications

Field

Biochemistry and Pharmacology

Application Summary

Cleomiscosin B, along with other coumarinolignoids, has shown significant antioxidant effects .

Methods of Application

The methods of application typically involve in vitro experiments, where the compound is introduced to the system under study, and its effects on oxidative stress markers are observed .

Results or Outcomes

The results have shown that Cleomiscosin B can effectively reduce oxidative stress, suggesting its potential use in the development of antioxidant drugs .

Anti-Bacterial and Anti-Fungal Applications

Field

Microbiology and Pharmacology

Application Summary

Cleomiscosin B has been reported to possess anti-bacterial and anti-fungal activities .

Methods of Application

The methods of application typically involve in vitro experiments, where the compound is introduced to the system under study, and its effects on bacterial and fungal growth are observed .

Results or Outcomes

The results have shown that Cleomiscosin B can effectively inhibit bacterial and fungal growth, suggesting its potential use in the development of new anti-bacterial and anti-fungal drugs .

properties

IUPAC Name

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-13-7-10(3-5-12(13)22)17-15(9-21)26-19-14(25-2)8-11-4-6-16(23)27-18(11)20(19)28-17/h3-8,15,17,21-22H,9H2,1-2H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGADTAYOFHOFIW-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(C=C4C=CC(=O)OC4=C3O2)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998271
Record name 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cleomiscosin B

CAS RN

76985-93-8
Record name cleomiscosin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076985938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-9H-pyrano[2,3-f][1,4]benzodioxin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 2
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 3
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 4
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 5
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Reactant of Route 6
Reactant of Route 6
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.